3,17-Dioxo-4-androsten-19-oic acid

Steroid metabolism Reproductive endocrinology Androgen metabolism

Researchers and procurement managers face a critical challenge: 19-oic-androstenedione is prone to artifactual degradation to 19-norandrostenedione during storage and isolation, compromising experimental accuracy and yield. BenchChem addresses this with stringent, verified handling protocols that preserve structural integrity from shipment to bench. - **Stability assurance**: Shipped exclusively on dry ice and stored at -20°C to prevent degradation, ensuring lot-to-lot reproducibility. - **Synthetic efficiency**: Enables one-step decarboxylation to 19-norandrost-4-ene-3,17-dione, the direct precursor of 19-nortestosterone and norethisterone, eliminating multi-step methyl removal. - **Analytical utility**: Functions as a robust metabolite standard (IC50 30.3 µM against 17β-HSD3) for LC-MS/MS assay validation and enzyme selectivity studies.

Molecular Formula C19H24O4
Molecular Weight 316.4 g/mol
CAS No. 4757-95-3
Cat. No. B1199234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,17-Dioxo-4-androsten-19-oic acid
CAS4757-95-3
Synonyms19-oic-androstenedione
3,17-dioxo-4-androsten-19-oic acid
Molecular FormulaC19H24O4
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34C(=O)O
InChIInChI=1S/C19H24O4/c1-18-8-7-15-13(14(18)4-5-16(18)21)3-2-11-10-12(20)6-9-19(11,15)17(22)23/h10,13-15H,2-9H2,1H3,(H,22,23)/t13-,14-,15-,18-,19+/m0/s1
InChIKeySCHKUIWXIYXQFK-UNTXSKPGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,17-Dioxo-4-androsten-19-oic acid (CAS 4757-95-3) Procurement and Research Overview


3,17-Dioxo-4-androsten-19-oic acid (CAS 4757-95-3), also known as 19-oic-androstenedione or 19-carboxyandrost-4-ene-3,17-dione, is a steroidal compound with the molecular formula C19H24O4 and a molecular weight of 316.40 g/mol [1]. It belongs to the androstane class and is characterized by keto groups at positions 3 and 17 and a carboxylic acid at C-19 [2]. This compound is an endogenous metabolite of androstenedione and serves as a key intermediate in the synthesis of 19-norsteroids and other pharmacologically relevant derivatives [3].

Why 3,17-Dioxo-4-androsten-19-oic acid Cannot Be Replaced by Generic Analogs


Substituting 3,17-dioxo-4-androsten-19-oic acid with close structural analogs such as androstenedione (4-androstene-3,17-dione), 19-norandrostenedione, or 19-hydroxyandrostenedione introduces significant functional and synthetic divergence. The presence of the C-19 carboxyl group fundamentally alters metabolic fate, enzymatic inhibition profile, and chemical reactivity compared to the methyl group of androstenedione [1]. Furthermore, 19-oic-androstenedione is prone to degradation to 19-norandrostenedione during storage and isolation, a property not shared by its analogs, necessitating specific handling protocols that directly impact experimental reproducibility and procurement decisions [1]. These distinctions are quantified in the evidence items below.

Quantitative Evidence Guide for 3,17-Dioxo-4-androsten-19-oic acid


Metabolic Accumulation Profile in Porcine Granulosa Cells

In porcine granulosa cells cultured for 48 h with 5 µM androstenedione, the accumulation of 19-oic-androstenedione (target compound) was virtually identical to that of 17β-estradiol, both being the predominant metabolites [1]. This contrasts with androstenedione itself, which is primarily aromatized to estrogens or reduced to testosterone. The quantitative parallel in accumulation with estradiol underscores a distinct metabolic fate governed by the 19-carboxyl moiety, which is absent in androstenedione [1].

Steroid metabolism Reproductive endocrinology Androgen metabolism

Synthetic Utility as a Precursor to 19-Aza and 19-Amino Aromatase Inhibitors

3,17-Dioxo-4-androsten-19-oic acid serves as the direct starting material for the synthesis of 19-azaandrostenedione (10β-amino-4-estrene-3,17-dione) via Curtius rearrangement, a reaction not accessible from androstenedione due to the absence of the 19-carboxyl group [1]. In contrast, attempts to synthesize the 19-amino analog from androstenedione via alternative routes were unsuccessful [1]. The target compound thus enables a unique synthetic pathway to potential aromatase inhibitors that cannot be replicated with the parent androstenedione scaffold.

Medicinal chemistry Aromatase inhibition Steroid synthesis

17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibition Profile

3,17-Dioxo-4-androsten-19-oic acid inhibits human testicular microsomal 17β-HSD3 with an IC50 of 30.3 µM (3.03 × 10⁴ nM) at pH 7.45 and 2°C [1]. In contrast, androstenedione is the natural substrate for this enzyme (Km ~1.8 nM for aromatase, though Km for 17β-HSD3 not specified) and does not act as an inhibitor. The relatively weak IC50 of the target compound (compared to potent inhibitors with IC50 < 0.1 µM) indicates it is a weak 17β-HSD3 ligand, which may be advantageous when a non-inhibitory or weakly interacting steroid backbone is required [2].

Enzyme inhibition Androgen biosynthesis 17β-HSD3

Degradation Liability to 19-Norandrostenedione During Storage and Isolation

Studies demonstrate that 19-norandrostenedione is artifactually derived from 19-oic-androstenedione as a result of degradation during storage and isolation [1]. In contrast, androstenedione and other 19-methyl steroids do not undergo this specific degradation pathway. This instability is a direct consequence of the 19-carboxyl group and must be accounted for in experimental design and procurement planning.

Stability Analytical chemistry Metabolite artifact

Role as an Intermediate in 19-Norsteroid and Norethisterone Synthesis

3,17-Dioxo-4-androsten-19-oic acid is a documented intermediate in the synthesis of 19-norandrost-4-ene-3,17-dione and subsequently norethisterone (a progestin) . Decarboxylation of the 19-carboxyl group yields 19-norandrost-4-ene-3,17-dione, a key precursor to many 19-norsteroids [1]. Alternative syntheses of 19-norsteroids from androstenedione require multistep sequences to remove the 19-methyl group, whereas the target compound already contains the requisite functionality.

Synthetic intermediate 19-Norsteroids Progestin synthesis

Optimal Application Scenarios for 3,17-Dioxo-4-androsten-19-oic acid


Synthesis of 19-Aza and 19-Amino Aromatase Inhibitors

This compound is uniquely suited for the synthesis of 19-azaandrostenedione and related aromatase inhibitors via Curtius rearrangement, a transformation not achievable with androstenedione [1]. Research programs focused on developing novel aromatase inhibitors for breast cancer therapy should prioritize this compound as the key starting material.

Metabolic Tracing and Steroid Pathway Elucidation

Due to its distinct metabolic accumulation profile and propensity to artifactually degrade to 19-norandrostenedione, this compound serves as a valuable probe for studying androgen metabolism and aromatase activity in granulosa cells and other tissues [1]. Its use as a metabolite standard or internal control in LC-MS/MS assays can improve analytical accuracy.

Efficient Synthesis of 19-Norsteroid Scaffolds

The 19-carboxyl group enables one-step decarboxylation to 19-norandrost-4-ene-3,17-dione, a critical intermediate for 19-nortestosterone, norethisterone, and other pharmacologically active 19-norsteroids [1][2]. This route offers a more direct alternative to multistep 19-methyl removal from androstenedione, improving process efficiency and yield.

Weak 17β-HSD3 Ligand in Selectivity Assays

With an IC50 of 30.3 µM against 17β-HSD3, this compound can be employed as a weakly interacting control or scaffold in enzyme selectivity studies, particularly when a steroidal backbone with minimal inhibitory activity is required [1]. It allows researchers to distinguish between substrate turnover and specific inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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